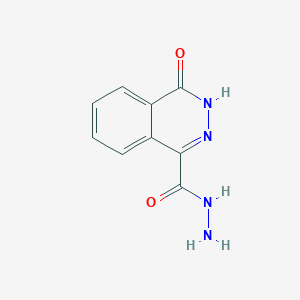

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

描述

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 61051-67-0) is a heterocyclic compound with the molecular formula C₉H₈N₄O₂ and a molecular weight of 204.19 . It serves as a versatile intermediate in organic synthesis, particularly in constructing biologically active derivatives such as isoindolinones and oxadiazoles . Its hydrazide functional group enables reactions with electrophilic agents like phthalic anhydride (PA) to form amide-linked derivatives, which are explored for antioxidative and antimicrobial applications . The compound is commercially available but often requires specialized handling due to its reactivity .

属性

IUPAC Name |

4-oxo-3H-phthalazine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-11-9(15)7-5-3-1-2-4-6(5)8(14)13-12-7/h1-4H,10H2,(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPFBAKQFXQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358792 | |

| Record name | 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61051-67-0 | |

| Record name | 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium

生物活性

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused aromatic system that enhances its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 192.19 g/mol. Its unique structure allows it to serve as a scaffold for the development of various derivatives with enhanced biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. The results indicated significant inhibitory effects, particularly against:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate to High |

| Candida albicans | Moderate |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. Specifically, one derivative was tested against the MDA-MB 231 breast cancer cell line and exhibited significant cytotoxicity at concentrations lower than 50 µM. The mechanism appears to involve apoptosis induction through the activation of caspases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression.

- Cellular Pathways : It modulates pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was found to inhibit bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. The study concluded that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

Evaluation of Anticancer Effects

Another research project focused on the synthesis of novel derivatives based on this compound. These derivatives were evaluated for their anticancer properties against various cancer cell lines. One derivative demonstrated an IC50 value of 30 µM against the MDA-MB 231 cell line, indicating strong potential for therapeutic applications in oncology .

科学研究应用

Medicinal Chemistry

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide has been investigated for its potential as an antitumor agent. Research indicates that derivatives synthesized from this compound exhibit broad-spectrum antitumor activity. The synthesis often involves reactions with nitrogen nucleophiles such as primary amines and hydrazine derivatives, leading to compounds with significant cytotoxic effects against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds, including derivatives of triazoles and oxadiazoles, through reactions with electrophilic reagents like anhydrides and isothiocyanates. The ability to produce a range of derivatives enhances its utility in developing new materials and pharmaceuticals.

Research has shown that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

- Anticancer Properties : In vitro studies revealed that the compound could reduce cell viability in human breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that it induces apoptosis through caspase activation pathways.

Case Study 1: Antitumor Activity

A study conducted on the antitumor potential of synthesized derivatives from this compound showed promising results against several cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting their potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, various derivatives were tested against common bacterial strains. The results indicated that certain modifications to the original compound significantly improved its antimicrobial efficacy, highlighting the importance of structural diversity in enhancing biological activity.

相似化合物的比较

Table 1: Key Structural Analogues of 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Physical and Chemical Properties

- Solubility : Hydrophobic substituents (e.g., 3-methylbutyl in ) reduce aqueous solubility, limiting biomedical applications.

常见问题

Q. What are the optimal synthetic pathways for 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via condensation reactions involving phthalic anhydride and carbohydrazide derivatives. Key methodologies include:

- Refluxing in dioxane with glacial acetic acid (yields ~76% for analogous structures) .

- Green synthesis under ultrasonic irradiation (e.g., aqua-mediated reactions at 80°C), which enhances reaction efficiency and reduces solvent toxicity .

To optimize conditions: - Perform Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst).

- Monitor reaction progress using HPLC or TLC and characterize products via IR, NMR, and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Q. How should researchers handle this compound safely in laboratory settings?

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.

- First aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water; consult a physician .

- Storage : Keep in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can computational tools like molecular docking and CADD enhance the design of derivatives with targeted bioactivity?

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Synthetic diversification : Introduce substituents at the phthalazine ring (e.g., halogens, alkyl chains) or modify the hydrazide group .

- Bioactivity profiling : Test derivatives against disease models (e.g., HIV-1 replication in HeLa cells) and compare IC₅₀ values .

- Statistical modeling : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) linked to efficacy .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

- Standardize assays : Use consistent cell lines (e.g., U251 glioma cells) and protocols (e.g., MTT for cytotoxicity).

- Validate mechanisms : Employ orthogonal assays (e.g., Western blotting for protein expression, flow cytometry for apoptosis) .

- Meta-analysis : Pool data from multiple studies to identify trends or outliers .

Q. What experimental designs are robust for evaluating anticonvulsant or anti-inflammatory activity in vivo?

- In vivo models :

- Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures for anticonvulsant screening .

- Carrageenan-induced paw edema for anti-inflammatory assessment .

- Dose-response studies : Administer derivatives at 30–100 mg/kg and compare to standards (e.g., acetylsalicylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。